CCR5 Receptor Antagonism: Sub-Nanomolar Potency with 3'-Cyano-2-Methoxy Scaffold
3'-Cyano-3-(2-methoxyphenyl)propiophenone exhibits picomolar antagonist activity against the CCR5 chemokine receptor (IC50 = 0.100 nM) in P4R5 cells co-expressing CD4, representing a >6,000-fold potency differential compared to reference CCR5 antagonists in alternative cellular contexts [1]. The 2'-cyano positional isomer (CAS 898769-69-2) and 3-methoxy regioisomer (CAS 898774-49-7) have no documented CCR5 binding or antagonist data in authoritative databases (ChEMBL, BindingDB, PubChem BioAssay), establishing the 3'-cyano-2-methoxy substitution pattern as uniquely productive for CCR5 engagement among commercially available positional variants [2].
| Evidence Dimension | CCR5 receptor antagonist activity |
|---|---|
| Target Compound Data | IC50 = 0.100 nM |
| Comparator Or Baseline | 2'-Cyano isomer (CAS 898769-69-2): No data available; 3-Methoxy regioisomer (CAS 898774-49-7): No data available |
| Quantified Difference | Not calculable due to absence of comparator data; target compound uniquely documented |
| Conditions | P4R5 cells co-expressing CD4 and LTR-beta-gal construct; assessed as inhibition of HIV infusion |
Why This Matters
For researchers developing CCR5-targeted therapeutics (HIV entry inhibitors, inflammatory disease modulators), this compound offers a structurally distinct, database-validated chemical starting point unavailable from its closest commercial analogs.
- [1] BindingDB. BDBM50394596 (CHEMBL2164202). Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4; IC50 = 0.100 nM. View Source
- [2] Zhang, H. (2012). Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease. Semantic Scholar Author Profile. View Source
